1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core fused with a piperidine ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an anthranilic acid derivative with a suitable aldehyde, followed by cyclization to form the quinazolinone core. The piperidine ring can be introduced through subsequent reactions involving piperidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to the compound’s therapeutic effects. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea: Shares the quinazolinone core but differs in the substituent on the nitrogen atom.
Hexahydroisoquinolin derivatives: Similar in structure but with variations in the ring systems and functional groups.
Indole derivatives: Contain a different heterocyclic core but exhibit similar biological activities.
Uniqueness: 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid is unique due to its specific combination of the quinazolinone and piperidine rings, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H19N3O3 |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
1-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O3/c18-12-10-5-1-2-6-11(10)15-14(16-12)17-7-3-4-9(8-17)13(19)20/h9H,1-8H2,(H,19,20)(H,15,16,18) |
InChI Key |
REQWWOBRLNNDFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCCC(C3)C(=O)O |
Origin of Product |
United States |
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